molecular formula C9H8N2O2 B1604300 6-Methyl-4-nitro-1H-indole CAS No. 880086-93-1

6-Methyl-4-nitro-1H-indole

Cat. No. B1604300
M. Wt: 176.17 g/mol
InChI Key: SSWWEBNSAPAUEX-UHFFFAOYSA-N
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Description

“6-Methyl-4-nitro-1H-indole” is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis . This compound is a derivative of indole, a naturally occurring compound found in many plants and animals. It is a yellow-brown powder .


Synthesis Analysis

The synthesis of indole derivatives, including “6-Methyl-4-nitro-1H-indole”, has been a topic of interest among researchers. Various methods have been reported for the synthesis of indoles, such as modern versions of classical synthesis methods like Fischer indole synthesis . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of “6-Methyl-4-nitro-1H-indole” is represented by the linear formula C9H8N2O2 . The InChI Code for this compound is 1S/C9H8N2O2/c1-6-4-8-7 (2-3-10-8)9 (5-6)11 (12)13/h2-5,10H,1H3 .


Chemical Reactions Analysis

Indole derivatives, including “6-Methyl-4-nitro-1H-indole”, have shown to be versatile in chemical reactions. For instance, the reactivity of 6-Methyl-4-nitro-1H-indole with nitric acid, leading to the formation of nitroindoles, showcases its chemical versatility . Such transformations are crucial for synthesizing a variety of indole derivatives with potential applications in drug discovery and materials science .


Physical And Chemical Properties Analysis

“6-Methyl-4-nitro-1H-indole” is a yellow-brown powder . It has a molecular weight of 176.17 . The compound should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Functionalization Techniques 6-Methyl-4-nitro-1H-indole is a compound within the indole family, notable for its synthetic versatility and functionalization potential. Palladium-catalyzed reactions have become fundamental in the synthesis and functionalization of indoles, demonstrating the compound's utility in producing biologically active natural and unnatural compounds. This approach has led to the development of efficient methods for accessing fine chemicals, agrochemicals, and pharmaceutical intermediates, highlighting the compound's significant role in organic chemistry and industry (Cacchi & Fabrizi, 2005).

Chemical Reactions and Modifications The reactivity of 6-Methyl-4-nitro-1H-indole with nitric acid, leading to the formation of nitroindoles, showcases its chemical versatility. Such transformations are crucial for synthesizing a variety of indole derivatives with potential applications in drug discovery and materials science (Keawin, Rajviroongit, & Black, 2005). Moreover, the compound's compatibility with environmentally safe reagents like dimethyl carbonate for N-methylation processes underlines its adaptability in eco-friendly synthetic protocols, further benefiting large-scale production and industrial applications (Jiang et al., 2001).

Advanced Synthesis Techniques Indoles' reactions with nitrogen dioxide and nitrous acid in an aprotic solvent indicate complex reaction pathways leading to various nitro indoles and nitroso derivatives. These processes underscore the compound's utility in generating diverse chemical structures, which can be pivotal in the development of new pharmacological agents (Astolfi et al., 2006). Furthermore, electrosynthesis methods offer a novel route to substituted 1H-indoles, demonstrating the compound's role in facilitating green chemistry approaches to indole synthesis (Du, Brosmer, & Peters, 2011).

Biocatalysis and Natural Product Synthesis The study of indolic nitrones, like those derived from 6-Methyl-4-nitro-1H-indole, through the characterization of enzymes such as OxaD from Penicillium oxalicum F30, illuminates the compound's importance in the biosynthesis of natural products. This enzymatic approach to generating nitrone-bearing intermediates opens new avenues for diversifying natural product structures and enhancing their pharmacological profiles (Newmister et al., 2016).

Nucleophilic Reactivity The nucleophilic reactivity of indoles, including derivatives like 6-Methyl-4-nitro-1H-indole, has been systematically studied, revealing their potential in coupling reactions with benzhydryl cations. These findings contribute to our understanding of indoles' reactivities, facilitating the design of novel synthetic routes and the exploration of indoles' wide-ranging applications in medicinal chemistry and materials science (Lakhdar et al., 2006).

Safety And Hazards

The safety information for “6-Methyl-4-nitro-1H-indole” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

Indole derivatives, including “6-Methyl-4-nitro-1H-indole”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research could focus on the development of efficient methods for accessing fine chemicals, agrochemicals, and pharmaceutical intermediates, highlighting the compound’s significant role in organic chemistry and industry .

properties

IUPAC Name

6-methyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWWEBNSAPAUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646466
Record name 6-Methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-nitro-1H-indole

CAS RN

880086-93-1
Record name 6-Methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,5-dimethyl-3-nitroaniline from Step A (1.21 g, 7.26 mmol) and p-toluenesulfonic acid monohydrate (2 mg, 0.011 mmol) in freshly distilled triethyl orthoformate (1.65 mL, 9.92 mmol) was heated at 120° C. for 45 min in a distillation apparatus, and about 0.4 mL of EtOH distilled over. Vacuum distillation of the residual solution yielded ethyl 2,5-dimethyl-3-nitrophenylimidoformate (b.p.=146° C., ca. 2 mm Hg) as a pale yellow solid. To a solution of diethyl oxalate (868 mg, 5.94 mmol) in DMF (2 mL), at 0° C., was added potassium ethoxide (435 mg, 5-17 mmol) and the resulting solution was added to a solution of ethyl 2,5-dimethyl-3-nitrophenylimidoformate (880 mg, 3.96 mmol) in DMSO (3 mL). The reaction mixture was heated at 40° C. for 1 h than quenched with H2O (30 mL) and extracted with EtOAc (2×50 mL). The combined organic layers were washed with brine, then dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 0:100, to give the title compound. MS: m/z=177 (M+1).
Quantity
868 mg
Type
reactant
Reaction Step One
Quantity
435 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
ethyl 2,5-dimethyl-3-nitrophenylimidoformate
Quantity
880 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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